molecular formula C20H24N4O B2579423 N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1311955-34-6

N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

Cat. No.: B2579423
CAS No.: 1311955-34-6
M. Wt: 336.439
InChI Key: XTOPOFSRXWCURB-UHFFFAOYSA-N
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Description

N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H24N4O and its molecular weight is 336.439. The purity is usually 95%.
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Mechanism of Action

Biological Activity

N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The molecular formula of the compound is C16H20N4C_{16}H_{20}N_4, with a molecular weight of approximately 284.36 g/mol. The structure includes a piperidine ring, a pyrazole moiety, and an alkyne substituent, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include the formation of the piperidine ring followed by the introduction of the pyrazole and alkyne groups. Detailed synthetic pathways have been documented in various research articles, emphasizing regioselectivity and yield optimization.

Anticancer Activity

Research indicates that compounds containing pyrazole structures exhibit significant anticancer properties. For instance, derivatives of pyrazoles have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted the effectiveness of similar compounds in targeting specific pathways involved in tumor growth .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various bacterial strains. The presence of the pyrazole ring is often associated with enhanced antibacterial properties due to its ability to interfere with bacterial metabolic processes .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit phospholipase A2 (PLA2), which is implicated in inflammatory responses and other pathological conditions. Inhibition of PLA2 can lead to reduced inflammation and pain relief .

Case Studies

Several case studies have investigated the biological effects of similar compounds:

  • Anticancer Study : A derivative was tested against breast cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity .
  • Antimicrobial Testing : Another study evaluated the antibacterial effects against Gram-positive and Gram-negative bacteria, revealing significant inhibition zones compared to control groups .
  • Enzyme Activity : In vitro assays demonstrated that related compounds effectively inhibited PLA2 activity, with implications for developing anti-inflammatory drugs .

Data Tables

Biological Activity Mechanism Reference
AnticancerApoptosis induction
AntimicrobialCell membrane disruption
Enzyme inhibitionPLA2 inhibition

Properties

IUPAC Name

N-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-4-10-23-11-8-17(9-12-23)20(25)21-18-6-5-7-19(14-18)24-16(3)13-15(2)22-24/h1,5-7,13-14,17H,8-12H2,2-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTOPOFSRXWCURB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC(=C2)NC(=O)C3CCN(CC3)CC#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.